molecular formula C8H8BrF2NO B13498978 2-Amino-2-(2-bromo-4,5-difluorophenyl)ethan-1-ol

2-Amino-2-(2-bromo-4,5-difluorophenyl)ethan-1-ol

Cat. No.: B13498978
M. Wt: 252.06 g/mol
InChI Key: RHJROBKUMDJMOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-2-(2-bromo-4,5-difluorophenyl)ethan-1-ol is an organic compound with a complex structure that includes bromine, fluorine, and amino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(2-bromo-4,5-difluorophenyl)ethan-1-ol typically involves multi-step organic reactions. One common method is the bromination of 2,4-difluoroacetophenone followed by amination and reduction steps. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the involvement of hazardous chemicals like bromine and fluorine compounds.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(2-bromo-4,5-difluorophenyl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the alcohol group to a carbonyl group.

    Reduction: The compound can be reduced to form different amines.

    Substitution: Halogen atoms can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon or sodium borohydride.

    Substitution: Nucleophiles like sodium azide or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups.

Scientific Research Applications

2-Amino-2-(2-bromo-4,5-difluorophenyl)ethan-1-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Medicine: Investigated for its potential as a pharmaceutical agent.

    Industry: Used in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-Amino-2-(2-bromo-4,5-difluorophenyl)ethan-1-ol involves its interaction with specific molecular targets. The presence of amino and halogen groups allows it to form hydrogen bonds and halogen bonds with biological molecules, affecting their function. The exact pathways depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-ol
  • 2-Amino-2-(2,4-dichlorophenyl)ethanol
  • 2-Amino-2-(2,6-difluorophenyl)ethan-1-ol hydrochloride

Uniqueness

2-Amino-2-(2-bromo-4,5-difluorophenyl)ethan-1-ol is unique due to the specific arrangement of bromine and fluorine atoms, which can influence its reactivity and interaction with other molecules. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

Molecular Formula

C8H8BrF2NO

Molecular Weight

252.06 g/mol

IUPAC Name

2-amino-2-(2-bromo-4,5-difluorophenyl)ethanol

InChI

InChI=1S/C8H8BrF2NO/c9-5-2-7(11)6(10)1-4(5)8(12)3-13/h1-2,8,13H,3,12H2

InChI Key

RHJROBKUMDJMOX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1F)F)Br)C(CO)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.